molecular formula C11H9N3O B12910547 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone CAS No. 62846-59-7

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone

Cat. No.: B12910547
CAS No.: 62846-59-7
M. Wt: 199.21 g/mol
InChI Key: CCBMDXWMTUADJH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is an organic compound that features both pyridine and pyrimidine rings These heterocyclic structures are known for their significant roles in various chemical and biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone typically involves the condensation of pyridine-2-carbaldehyde with pyrimidine-4-amine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of a catalyst to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-1-(pyrimidin-2-yl)ethanone
  • 2-(Pyridin-3-yl)-1-(pyrimidin-4-yl)ethanone
  • 2-(Pyridin-4-yl)-1-(pyrimidin-4-yl)ethanone

Uniqueness

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is unique due to its specific arrangement of pyridine and pyrimidine rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-(Pyridin-2-yl)-1-(pyrimidin-4-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound, focusing on its antimicrobial, anticancer, and anti-fibrotic properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. Various methods have been employed to optimize yields and purity, including the use of different solvents and catalysts.

Antimicrobial Activity

Research indicates that compounds containing pyridine and pyrimidine moieties exhibit significant antimicrobial properties. In a study evaluating a series of novel derivatives, compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The structure-activity relationship (SAR) studies revealed that modifications at specific positions enhanced antimicrobial efficacy. For instance, the presence of long-chain aliphatic substituents was correlated with increased activity against both bacterial and fungal strains .

CompoundAntimicrobial Activity (MIC μg/mL)Remarks
IIa10Effective against Staphylococcus aureus
IIb15Effective against Klebsiella pneumoniae
IId5Broad-spectrum activity observed

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that derivatives with pyridine and pyrimidine structures can inhibit cell proliferation in various cancer cell lines. Notably, certain derivatives exhibited IC50 values in the low micromolar range against human tumor cells, suggesting potential as chemotherapeutic agents. The mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell signaling pathways .

Anti-fibrotic Activity

A recent study highlighted the anti-fibrotic potential of compounds related to this compound. Specific derivatives were found to significantly inhibit collagen synthesis in hepatic stellate cells, outperforming established anti-fibrotic drugs like Pirfenidone. The most effective compounds demonstrated IC50 values below 50 μM, indicating strong potential for therapeutic development in fibrotic diseases .

Case Studies

  • Antimicrobial Evaluation : A series of synthesized derivatives were tested against clinically relevant pathogens. Compounds IIa and IIb showed promising results with MIC values indicating strong antibacterial activity.
  • Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that certain derivatives inhibited cell growth effectively, with detailed mechanisms involving apoptosis induction and cell cycle arrest being explored.
  • Fibrosis Models : In vivo studies using animal models demonstrated that selected derivatives could reduce fibrosis markers significantly compared to control groups treated with standard therapies.

Properties

CAS No.

62846-59-7

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

2-pyridin-2-yl-1-pyrimidin-4-ylethanone

InChI

InChI=1S/C11H9N3O/c15-11(10-4-6-12-8-14-10)7-9-3-1-2-5-13-9/h1-6,8H,7H2

InChI Key

CCBMDXWMTUADJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC(=O)C2=NC=NC=C2

Origin of Product

United States

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